An In-depth Technical Guide to 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, a fluorinated pyrimidinone of significant interest to researchers and professionals in drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogs to present a predictive yet scientifically grounded perspective on its chemical structure, properties, and potential applications. All data derived from analogous compounds are clearly indicated.
Introduction and Molecular Overview
6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one belongs to the class of fluorinated pyrimidinones, a scaffold of considerable importance in medicinal chemistry. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. The pyrimidinone core is a well-established pharmacophore found in a variety of biologically active compounds, including antiviral and anticancer agents.[1][2]
This guide will delve into the probable synthetic pathways, predicted spectroscopic and physicochemical characteristics, and potential biological relevance of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, providing a valuable resource for its further investigation and application.
Table 1: Core Molecular Identifiers (Predicted and Inferred)
| Identifier | Value | Source |
| IUPAC Name | 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one | - |
| Molecular Formula | C₆H₇FN₂O | - |
| Molecular Weight | 142.13 g/mol | - |
| CAS Number | Not readily available | - |
Synthesis and Mechanistic Insights
While a specific synthetic protocol for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is not widely published, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one.[3][4] The proposed synthesis involves a two-step process, beginning with the creation of a key intermediate followed by a cyclization reaction.
Proposed Synthetic Pathway
The synthesis would likely proceed via the condensation of a fluorinated β-ketoester with an appropriate amidine.
Caption: Proposed synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.
Step-by-Step Experimental Protocol (Hypothetical)
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Preparation of the Reaction Mixture: To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add equimolar amounts of ethyl 2-fluoro-3-oxobutanoate and acetamidine hydrochloride.
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Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography.
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Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid) to precipitate the crude product.
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Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.
Physicochemical and Spectroscopic Characterization
The physicochemical and spectroscopic properties of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one are predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
The introduction of a fluorine atom is expected to influence the compound's acidity, lipophilicity, and melting point.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Melting Point (°C) | 150 - 180 | Comparison with similar pyrimidinones.[3] |
| pKa | ~7.5 - 8.5 | Electron-withdrawing effect of fluorine on the pyrimidine ring.[5] |
| LogP | 0.5 - 1.5 | Calculated based on structure. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | General solubility of pyrimidinone derivatives. |
Spectroscopic Analysis (Anticipated Data)
The structural elucidation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one would rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the N-H proton. The methyl group at the C5 position will likely appear as a singlet, while the methyl group at the C2 position will also be a singlet. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C4) will resonate at a downfield chemical shift (around 160-170 ppm). The carbon atom attached to the fluorine (C6) will show a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR will display a singlet, confirming the presence of a single fluorine atom.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.13).
Table 3: Anticipated NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ||
| CH₃ (at C2) | ~2.2 - 2.4 | s |
| CH₃ (at C5) | ~1.9 - 2.1 | s |
| NH | ~11.0 - 12.0 | br s |
| ¹³C | ||
| C2 | ~150 - 155 | s |
| C4 | ~160 - 165 | s |
| C5 | ~105 - 110 | d (²JCF) |
| C6 | ~155 - 160 | d (¹JCF) |
| CH₃ (at C2) | ~20 - 25 | q |
| CH₃ (at C5) | ~10 - 15 | q |
Note: These are estimated values and may vary.
Potential Biological Activity and Applications
Derivatives of pyrimidinone are known to exhibit a wide range of biological activities, suggesting that 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one could be a valuable scaffold for drug discovery.
Rationale for Biological Screening
The fluoropyrimidine moiety is a key component in several anticancer drugs, such as 5-fluorouracil, which acts by inhibiting thymidylate synthase.[2] While the fluorine in the 6-position may lead to a different mechanism of action, the structural similarity warrants investigation into its antiproliferative effects. Furthermore, pyrimidinone derivatives have shown promise as antibacterial, anti-inflammatory, and antiviral agents.[1]
Caption: Potential therapeutic areas for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.
Proposed Experimental Workflow for Biological Evaluation
A systematic approach is necessary to evaluate the biological potential of this compound.
Caption: Workflow for the biological evaluation of the target compound.
Safety, Handling, and Storage
As with any novel chemical compound, proper safety precautions are paramount. The following recommendations are based on safety data sheets for similar pyrimidine derivatives.[6][7]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide provides a foundational understanding of its likely synthesis, properties, and biological relevance based on the current literature for related compounds. Further experimental validation of the proposed synthetic route and a thorough investigation of its biological activities are crucial next steps. The insights provided herein are intended to catalyze further research into this and other novel fluorinated pyrimidinones, ultimately contributing to the development of new therapeutic agents.
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